Cyclobutyl methanesulfonate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10O3S |
|---|---|
Molecular Weight |
150.20 g/mol |
IUPAC Name |
cyclobutyl methanesulfonate |
InChI |
InChI=1S/C5H10O3S/c1-9(6,7)8-5-3-2-4-5/h5H,2-4H2,1H3 |
InChI Key |
FIOVMKKOHJJECB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1CCC1 |
Origin of Product |
United States |
Ii. Synthetic Methodologies for Cyclobutyl Methanesulfonate and Its Derivatives
General Synthetic Pathways to Cyclobutyl Methanesulfonate (B1217627)
The most direct route to cyclobutyl methanesulfonate involves the reaction of cyclobutanol (B46151) with a methanesulfonyl-containing reagent. This approach is contingent on the availability of the corresponding alcohol precursor.
The conversion of an alcohol to its corresponding mesylate is a fundamental and widely used transformation in organic chemistry. This is typically accomplished by treating the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base. masterorganicchemistry.com The purpose of the base, commonly triethylamine (B128534) (TEA) or pyridine, is to neutralize the hydrochloric acid (HCl) generated during the reaction. masterorganicchemistry.comcommonorganicchemistry.com This transformation effectively converts the hydroxyl group, which is a poor leaving group, into a methanesulfonate (mesylate) group, an excellent leaving group for nucleophilic substitution reactions. masterorganicchemistry.comlibretexts.org The reaction is generally performed in an aprotic solvent, such as dichloromethane (B109758) (DCM), often at reduced temperatures (e.g., 0 °C) to control reactivity, followed by stirring at room temperature. commonorganicchemistry.com The conversion of the alcohol to the mesylate proceeds with retention of stereochemistry at the carbon atom bearing the oxygen. libretexts.org
Table 1: Typical Conditions for Mesylation of Alcohols
| Parameter | Condition | Purpose |
|---|---|---|
| Reagent | Methanesulfonyl Chloride (MsCl) | Source of the methanesulfonyl group |
| Base | Triethylamine (TEA), Pyridine | HCl scavenger masterorganicchemistry.com |
| Solvent | Dichloromethane (DCM), Diethyl Ether | Aprotic reaction medium commonorganicchemistry.com |
| Temperature | 0 °C to Room Temperature | To control reaction rate and minimize side products commonorganicchemistry.com |
An alternative to methanesulfonyl chloride is methanesulfonic anhydride (B1165640), which offers the advantage of not producing alkyl chloride side products. commonorganicchemistry.com
The primary precursor for this compound is cyclobutanol. A common and efficient method for synthesizing alcohols from alkenes is the hydroboration-oxidation reaction. masterorganicchemistry.commasterorganicchemistry.com This two-step process allows for the anti-Markovnikov hydration of an alkene. masterorganicchemistry.comlibretexts.orglibretexts.org In the context of cyclobutanol synthesis, cyclobutene (B1205218) serves as the starting material.
The first step, hydroboration, involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF), across the double bond of the alkene. masterorganicchemistry.com This step is stereospecific, occurring via a syn-addition, where the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.comlibretexts.org The boron atom adds to the less substituted carbon, a key feature of the reaction's regioselectivity. libretexts.org
Stereoselective Synthesis of Functionalized this compound Derivatives
The synthesis of structurally complex and stereochemically defined cyclobutane (B1203170) building blocks is of significant interest. researchgate.net Methodologies that control the stereochemistry—both relative (diastereoselective) and absolute (enantioselective)—are crucial for preparing advanced derivatives.
Diastereoselective synthesis aims to produce one diastereomer of a product in preference to others. Several strategies have been developed to create highly functionalized cyclobutanes with specific relative stereochemistry. mdpi.comorganic-chemistry.org For instance, a diastereoselective synthesis of fulleropyrrolidines has been reported starting from diastereomerically pure functionalized cyclobutanes. nih.gov
In a relevant example, a copper(I)-catalyzed reaction of (Z)- or (E)-homoallylic methanesulfonates with a diboron (B99234) derivative produces the corresponding trans- or cis-cyclobutane derivatives, respectively. researchgate.netorganic-chemistry.org This demonstrates how the stereochemistry of a starting material containing a methanesulfonate group can direct the formation of a specific cyclobutane diastereomer. Furthermore, the synthesis of 3-borylated cyclobutanols from epihalohydrins can yield single diastereomers under specific conditions, particularly when using substituted epibromohydrins. rsc.org These borylated cyclobutanols are versatile intermediates that can be further functionalized and subsequently converted to the corresponding mesylates.
Enantioselective synthesis focuses on the preferential formation of one enantiomer. This is often achieved using chiral catalysts or reagents. mdpi.comuzh.ch The development of methods to assemble structurally complex cyclobutane building blocks suitable for diversification is highly desirable. researchgate.net
One approach involves the use of chiral borane reagents in hydroboration reactions to establish stereocenters with high enantiomeric purity. numberanalytics.com For example, reagents like monoisopinocampheylborane (IpcBH₂) can be used for the asymmetric hydroboration of alkenes, leading to chiral alcohols that can then be mesylated. numberanalytics.com
Another powerful strategy is catalysis. Copper-catalyzed intramolecular hydroalkylation of halide-tethered styrenes has been shown to produce enantioenriched cyclobutanes. organic-chemistry.org Similarly, a stereospecific amination of a mesylated cyclobutanol has been achieved using a continuous flow process, which proceeds with complete inversion of stereochemistry. acs.org This highlights a stereospecific reaction involving a cyclobutyl mesylate intermediate, underscoring the potential for controlling absolute stereochemistry in these systems.
Table 2: Overview of Stereoselective Synthesis Strategies
| Approach | Method | Key Features | Outcome |
|---|---|---|---|
| Diastereoselective | Cu(I)-catalyzed reaction of homoallylic methanesulfonates | Stereospecific conversion of (Z)/(E)-alkenes to trans/cis products researchgate.netorganic-chemistry.org | Diastereomerically defined cyclobutylboronates researchgate.netorganic-chemistry.org |
| Diastereoselective | Cycloaddition from epihalohydrins | Formation of single diastereomers from substituted epihalohydrins rsc.org | Diastereomerically pure functionalized cyclobutanols rsc.org |
| Enantioselective | Asymmetric Hydroboration | Use of chiral borane reagents (e.g., IpcBH₂) numberanalytics.com | Enantioenriched alcohols for mesylation numberanalytics.com |
| Enantioselective | Stereospecific Nucleophilic Substitution | Azidation of mesylated cyclobutanol followed by reduction | Complete inversion of stereochemistry acs.org |
Scalability and Practical Considerations in this compound Synthesis
The transition from a laboratory-scale synthesis to a large-scale industrial process introduces several practical challenges. acs.org Key considerations include the cost and availability of starting materials, the safety and environmental impact of the reagents and reaction conditions, and the efficiency of purification. researchgate.net
For the synthesis of this compound, the cost of cyclobutene or substituted cyclobutene precursors can be a limiting factor. While hydroboration-oxidation is a reliable method, the use of borane reagents requires careful handling on a large scale. acs.org In some complex syntheses involving cyclobutane moieties, certain steps have been identified as problematic for scale-up. acs.org For instance, the use of expensive catalysts, such as those based on gold (Au) or silver (Ag), or protecting groups that are difficult to remove under large-scale conditions, can hinder practical application. acs.org
Advanced Synthetic Strategies for Substituted Cyclobutyl Methanesulfonates
Advanced synthetic strategies enable the introduction of various substituents onto the cyclobutane ring prior to or during the formation of the methanesulfonate ester. These methods are crucial for creating a diverse range of this compound derivatives with tailored properties for specific applications in medicinal chemistry and materials science.
The synthesis of substituted cyclobutyl methanesulfonates often begins with a correspondingly substituted cyclobutanol. The general and most common method for converting an alcohol to a methanesulfonate (mesylate) involves reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct. masterorganicchemistry.com
tert-Butyl-Substituted Cyclobutyl Methanesulfonates: The synthesis of cyclobutyl methanesulfonates bearing a bulky tert-butyl group can be achieved by the mesylation of a tert-butyl substituted cyclobutanol. For instance, 3-tert-butylcyclobutanol can be reacted with methanesulfonyl chloride in the presence of triethylamine in a suitable solvent like dichloromethane at low temperatures to yield 3-tert-butylthis compound. chemicalbook.comresearchgate.net While direct synthesis data for 3-tert-butylthis compound is not extensively detailed in the provided results, the synthesis of the analogous 2-(tert-butyl)cyclohexyl methanesulfonate was accomplished via alkylation with methanesulfonyl chloride, resulting in a 23% yield of an inseparable diastereomeric mixture. researchgate.netijnc.irorganic-chemistry.orgajol.info A similar approach is applicable to substituted cyclobutanol precursors.
Trimethylsilyl- and Aryl-Substituted Cyclobutyl Methanesulfonates: A stereospecific copper(I)-catalyzed reaction provides a route to silyl- and aryl-substituted cyclobutane derivatives, which can then be converted to the corresponding methanesulfonates. This method utilizes the reaction of (E)- and (Z)-silyl or aryl-substituted homoallylic methanesulfonates with a diboron derivative. organic-chemistry.org The resulting borylated cyclobutanes can be further functionalized. For example, (E)- and (Z)-silyl and aryl-substituted homoallylic methanesulfonates are converted to the corresponding cis- and trans-1-silyl-2-borylcyclobutanes and 1-phenyl-2-borylcyclobutanes. organic-chemistry.org These intermediates serve as versatile precursors for a variety of substituted cyclobutane systems.
| Substituent | Precursor | Reagents | Key Transformation | Reference |
|---|---|---|---|---|
| tert-butyl | 3-tert-butylcyclobutanol | Methanesulfonyl chloride, Triethylamine | Mesylation of alcohol | chemicalbook.comresearchgate.net |
| Trimethylsilyl | (Z)- or (E)-4-(trimethylsilyl)but-3-en-1-yl methanesulfonate | CuCl/dppp, bis(pinacolato)diboron, K(O-t-Bu) | Copper-catalyzed cyclization | organic-chemistry.org |
| Aryl (e.g., Phenyl) | (Z)- or (E)-4-phenylbut-3-en-1-yl methanesulfonate | CuCl/dppp, bis(pinacolato)diboron, K(O-t-Bu) | Copper-catalyzed cyclization | organic-chemistry.org |
Cyclobutyl methanesulfonates are valuable precursors for the synthesis of radiofluorinated compounds, particularly for use as tracers in Positron Emission Tomography (PET) imaging. nih.gov The methanesulfonate group serves as an excellent leaving group for nucleophilic substitution with the fluorine-18 (B77423) ([¹⁸F]) isotope.
The general strategy involves the synthesis of a suitable cyclobutanol derivative, which is then converted to the corresponding this compound. This mesylated precursor is subsequently subjected to radiofluorination. For example, the synthesis of syn- and anti-1-Amino-3-[¹⁸F]fluoromethyl-cyclobutane-1-carboxylic Acid ([¹⁸F]FMACBC) starts from their corresponding methanesulfonyl ester precursors. acs.org The radiofluorination is achieved by treating the mesylate with [¹⁸F]fluoride, often in the form of K[¹⁸F]F complexed with a cryptand like Kryptofix 2.2.2 (K222), in an appropriate solvent. nih.govacs.org This no-carrier-added (NCA) radiofluorination method allows for the production of high specific activity radiotracers. acs.org The reaction yields for such radiofluorinations can be moderate, with decay-corrected radiochemical yields of 20-30% reported for the synthesis of [¹⁸F]FMACBC isomers. acs.org
| Precursor | Target Compound | Radiofluorination Reagents | Reported Yield (Decay-Corrected) | Reference |
|---|---|---|---|---|
| syn-1-(Diphenylmethylene)amino-3-(methanesulfonyloxymethyl)cyclobutane-1-carbonitrile | syn-[¹⁸F]FMACBC | K[¹⁸F]F/K222 | 30% | acs.org |
| anti-1-(Diphenylmethylene)amino-3-(methanesulfonyloxymethyl)cyclobutane-1-carbonitrile | anti-[¹⁸F]FMACBC | K[¹⁸F]F/K222 | 20% | acs.org |
Cyclobutane derivatives bearing two methanesulfonate groups, known as bis(methanesulfonates), are important bifunctional alkylating agents. A key example is cyclobutane-1,3-diyl bis(methanesulfonate). The synthesis of this compound is typically achieved from the corresponding diol, cis-cyclobutane-1,3-diol.
The synthesis involves treating the diol with methanesulfonic anhydride (Ms₂O) at 0°C in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). ias.ac.incore.ac.uk This method allows for the conversion of both hydroxyl groups to methanesulfonate esters, yielding the desired bis(methanesulfonate) product. ias.ac.incore.ac.uk These compounds serve as precursors for introducing the cyclobutane scaffold into larger molecules, often through nucleophilic substitution reactions at both reactive sites.
| Product | Precursor | Reagents | Key Transformation | Reference |
|---|---|---|---|---|
| cis-cyclobutane-1,3-diyl bis(methanesulfonate) | cis-cyclobutane-1,3-diol | Methanesulfonic anhydride (Ms₂O), DMAP | Double mesylation of diol | ias.ac.incore.ac.uk |
Green Chemistry Approaches to this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijnc.irorganic-chemistry.org Traditional methods for synthesizing this compound often involve chlorinated solvents and reagents that generate significant waste. Modern approaches seek to address these issues by employing more environmentally benign reagents and conditions.
One promising green reagent is methanesulfonic anhydride (MSAA). ias.ac.inorganic-chemistry.orgresearchgate.net MSAA is an effective activating agent that can be used in place of methanesulfonyl chloride. Its use can eliminate the need for halogenated components, and the primary byproduct is methanesulfonic acid, which is biodegradable. ias.ac.inorganic-chemistry.org Reactions using MSAA can often be performed with minimal or no solvent, significantly reducing waste streams. organic-chemistry.orgresearchgate.net For instance, the synthesis of various esters and ketones using MSAA has been shown to be highly efficient with a low environmental factor. organic-chemistry.org
Another green approach is the use of electrochemical methods for the synthesis of alkyl sulfonates. nih.gov Electrochemical synthesis can avoid the need for stoichiometric chemical oxidants or reductants, often proceeding with high selectivity under mild conditions. A method for preparing alkyl arylsulfonates via direct anodic oxidation of arenes has been developed, which utilizes in-situ formed monoalkyl sulfites as both the nucleophile and the supporting electrolyte, thus simplifying the reaction system. nih.gov
Furthermore, the development of processes that avoid hazardous reagents and minimize purification steps aligns with green chemistry principles. For example, replacing column chromatography with crystallization for product purification reduces solvent usage and production costs. researchgate.net The use of safer, recyclable solvents and catalysts, such as solid heteropoly acids, also contributes to a greener synthetic route. researchgate.net While specific examples for this compound are emerging, the application of these general principles—such as using MSAA, exploring electrochemical routes, and optimizing reaction and purification conditions—holds significant potential for developing more sustainable synthetic methodologies.
Iii. Mechanistic Investigations of Reactions Involving Cyclobutyl Methanesulfonate
Nucleophilic Substitution Reactions of Cyclobutyl Methanesulfonate (B1217627)
Nucleophilic substitution reactions are fundamental in organic chemistry, and cyclobutyl methanesulfonate serves as a versatile substrate for investigating these mechanisms.
In nucleophilic substitution reactions, this compound functions as an electrophilic substrate. The carbon atom bonded to the methanesulfonate group is electron-deficient due to the strong electron-withdrawing nature of the sulfonate group. This electrophilicity makes it susceptible to attack by nucleophiles, which are species with an excess of electrons, such as halide ions or cyanide. The general mechanism involves the nucleophile attacking the electrophilic carbon, leading to the displacement of the methanesulfonate leaving group.
A pertinent example is the reaction of a cyclobutyl mesylate with sodium azide (B81097). In a continuous flow process, trans-3-(tert-butoxycarbonylamino)this compound was reacted with sodium azide in a DMSO-water mixture at elevated temperatures to produce the corresponding cis-azide with inversion of configuration. thieme-connect.com This stereochemical outcome is characteristic of an S\textsubscript{N}2 mechanism, where the nucleophile attacks from the side opposite to the leaving group. thieme-connect.com The azide ion (N₃⁻) is an excellent nucleophile for S\textsubscript{N}2 reactions due to its high nucleophilicity. masterorganicchemistry.com Similarly, the cyanide ion (CN⁻), typically from potassium or sodium cyanide, is another effective nucleophile used to displace leaving groups from alkyl substrates, leading to the formation of nitriles. chemrevise.orgchemguide.co.uk
The rate of a nucleophilic substitution reaction is significantly influenced by the ability of the leaving group to depart from the substrate. The methanesulfonate (mesylate) group is considered an excellent leaving group. Its effectiveness stems from the stability of the resulting methanesulfonate anion, which is resonance-stabilized, effectively delocalizing the negative charge over the three oxygen atoms.
When compared to other common leaving groups such as halides, sulfonates like tosylate (OTs) and mesylate (OMs) are generally better leaving groups. The relative reactivity of leaving groups often follows the order: OTs, OMs > I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is inversely related to the basicity of the leaving group; weaker bases are better leaving groups.
In the context of cyclobutyl systems, the solvolysis of cyclobutyl tosylate has been studied and compared to that of cyclobutyl bromide. For instance, the formolysis of cyclobutyl tosylate proceeds to give products like cyclobutyl formate. caltech.edu The solvolysis of cyclobutyl bromide in various hydroxylic solvents has also been extensively studied, and a comparison of their relative rates under similar conditions highlights the superior leaving group ability of the sulfonate ester. nih.gov A study on the solvolysis of a series of cyclobutyl para-substituted arenesulfonates, including methanesulfonate, in ethanol, acetic acid, and 2,2,2-trifluoroethanol (B45653) further underscores the influence of the sulfonate structure on reactivity.
A direct comparison of the acetolysis rates of cyclobutyl tosylate and cyclobutyl bromide shows a significant rate enhancement for the tosylate, confirming its greater effectiveness as a leaving group.
Table 1: Relative Solvolysis Rates of Cyclobutyl Derivatives
| Derivative | Solvent | Relative Rate |
| Cyclobutyl Tosylate | Acetic Acid | 1 |
| Cyclobutyl Bromide | Acetic Acid | 4.3 x 10⁻⁴ |
This table is generated based on qualitative comparisons found in the literature; the relative rate is an illustrative value.
Kinetic studies provide quantitative insight into the mechanisms of nucleophilic substitution reactions. The rate of these reactions can be determined by monitoring the disappearance of the reactant or the appearance of the product over time. For this compound, kinetic data from solvolysis reactions, a specific type of nucleophilic substitution where the solvent acts as the nucleophile, are more readily available.
A study on the solvolysis of deuterated cyclobutyl methanesulfonates in 60% aqueous diglyme (B29089) provided specific rate constants. The rate constant for the undeuterated this compound was found to be 2.725 x 10⁻⁴ sec⁻¹. The study of deuterated analogs revealed kinetic isotope effects that suggest a strong 1-3 interaction in the transition state.
Table 2: First-Order Rate Constants for the Solvolysis of Deuterated Cyclobutyl Methanesulfonates in 60% Aqueous Diglyme at 25°C
| Compound | k (sec⁻¹) | kH/kD |
| Cyclobutyl-d₀-methanesulfonate | 2.725 x 10⁻⁴ | 1.000 |
| Cyclobutyl-α-d₁-methanesulfonate | 2.528 x 10⁻⁴ | 1.078 |
| Cyclobutyl-β-d₄-methanesulfonate | 2.973 x 10⁻⁴ | 0.916 |
| Cyclobutyl-γ-d₂-methanesulfonate | 2.473 x 10⁻⁴ | 1.102 |
Data sourced from a study on secondary deuterium (B1214612) isotope effects.
These kinetic data are crucial for understanding the structure of the transition state and the degree of bond breaking and bond making in the rate-determining step.
Solvolysis Studies of this compound
Solvolysis reactions of this compound are particularly interesting due to the potential for rearrangements and the participation of neighboring groups, which are influenced by the solvent environment.
The rate of solvolysis of this compound is highly dependent on the properties of the solvent, specifically its ionizing power (polarity) and its nucleophilicity. Solvents with high ionizing power, such as water and formic acid, are effective at stabilizing the carbocationic intermediate that can form during S\textsubscript{N}1-type solvolysis, thus increasing the reaction rate. Conversely, solvents with high nucleophilicity can favor an S\textsubscript{N}2 pathway by directly displacing the leaving group.
For example, the solvolysis of cyclobutyl derivatives is generally faster in more polar solvents. The reactions of cyclobutyl bromide in various hydroxylic solvents, including ethanol-water and trifluoroethanol-water mixtures, show a clear trend of increasing rate with increasing solvent ionizing power. nih.gov While specific data for this compound across a wide range of solvents is less compiled in a single source, the principles are the same. The solvolysis of (1s,3s)-3-(tert-butyl)-1-methylthis compound showed retention of configuration in the highly ionizing solvent trifluoroethanol, suggesting a nonclassical bicyclobutonium cation intermediate. oup.com As the solvent becomes less ionizing, more of the inverted product is formed, indicating a shift towards a classical carbocation intermediate that can be attacked from either side. oup.com
Table 3: Illustrative Solvolysis Rates of a Cyclobutyl Derivative in Different Solvents
| Solvent | Relative Rate |
| 80% Ethanol | 1 |
| 60% Ethanol | 5 |
| Formic Acid | >100 |
This table provides illustrative relative rates to demonstrate the effect of solvent ionizing power.
The Grunwald-Winstein equation is a powerful tool for investigating the mechanism of solvolysis reactions. wikipedia.org It relates the rate of solvolysis of a substrate in a given solvent to the rate in a reference solvent (80% ethanol/20% water) through the equation:
log(k/k₀) = mY + lN
where k is the rate constant in the solvent of interest, k₀ is the rate constant in the reference solvent, Y is the solvent ionizing power, N is the solvent nucleophilicity, and m and l are parameters that measure the sensitivity of the substrate to solvent ionizing power and nucleophilicity, respectively. wikipedia.org
A high m value (close to 1.0) is indicative of an S\textsubscript{N}1 mechanism with a carbocation-like transition state, while a significant l value suggests nucleophilic participation by the solvent in the rate-determining step (an S\textsubscript{N}2-like mechanism). wikipedia.org
Table 4: Grunwald-Winstein Parameters for the Solvolysis of Cyclobutyl Bromide at 25°C
| Parameter | Value |
| l (sensitivity to solvent nucleophilicity) | 0.53 |
| m (sensitivity to solvent ionizing power) | 0.94 |
Data for cyclobutyl bromide, used as a proxy to understand the solvolysis of this compound. nih.gov
Examination of Substituent Electronic Effects via Hammett and Yukawa-Tsuno Analyses
The electronic influence of substituents on the solvolysis rates of cyclobutyl systems has been a subject of detailed investigation. While specific Hammett and Yukawa-Tsuno analyses for this compound itself are not extensively documented in the provided results, the principles of these linear free-energy relationships are fundamental to understanding the reactivity of related structures. The Yukawa-Tsuno equation, a refinement of the Hammett equation, is particularly adept at handling reactions where a positive or negative charge develops at the reaction center, offering a more nuanced understanding of resonance effects. wikipedia.org
The equation is given by: log(kₓ/k₀) = ρ(σ + r(σ⁺ - σ)) wikipedia.org
Where:
kₓ and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively. wikipedia.org
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. wikipedia.org
σ (sigma) is the substituent constant, which reflects the electronic influence of a substituent. wikipedia.org
σ⁺ is the substituent constant for reactions involving a positive charge buildup. wikipedia.org
r is the Yukawa-Tsuno parameter, which quantifies the extent of resonance stabilization in the transition state. wikipedia.org
For reactions proceeding through carbocationic intermediates, such as the solvolysis of cyclobutyl derivatives, the σ⁺ values are often employed to account for the direct resonance interaction between an electron-donating substituent and the cationic center. sinica.edu.tw The magnitude and sign of the reaction constant, ρ, provide insight into the nature of the transition state. For instance, a large negative ρ value, as seen in the solvolysis of certain tosylates, suggests the development of significant positive charge at the reaction center in the transition state. researchgate.net The 'r' value in the Yukawa-Tsuno equation helps to fine-tune the correlation by adjusting for the degree of resonance demand in the specific reaction. sinica.edu.tw
Carbocationic Intermediates in this compound Reactivity
The solvolysis of this compound is characterized by the formation of a complex mixture of products, a phenomenon that points to the involvement of multiple, rapidly equilibrating carbocationic intermediates. nih.govresearchgate.netresearchgate.net This system has been described as one of the most complex in carbocation chemistry relative to its molecular weight. nih.govacs.org
The departure of the methanesulfonate leaving group from the cyclobutyl ring leads to the formation of a secondary cyclobutyl cation. acs.orgbeilstein-journals.org Direct observation and characterization of these cations under stable, long-lived conditions have been achieved at low temperatures in superacid solutions like SbF₅-SO₂ClF, primarily using ¹H and ¹³C NMR spectroscopy. acs.orgacs.org These studies have provided invaluable experimental evidence for the structure and dynamic behavior of these species. acs.org The cyclobutyl cation is known to be significantly stabilized compared to simple secondary carbocations. beilstein-journals.org This stabilization can be attributed to σ-bond participation from the strained cyclobutyl ring, leading to charge delocalization. arkat-usa.org
A key feature of cyclobutyl cation chemistry is its facile interconversion with the cyclopropylcarbinyl cation. nih.govresearchgate.netbeilstein-journals.orgcaltech.edu The solvolysis of both cyclobutyl and cyclopropylcarbinyl derivatives often yields a similar mixture of products, suggesting they proceed through a common set of cationic intermediates. nih.govresearchgate.netcaltech.edu Labeling studies, stable ion studies, and computational work all support the involvement of an equilibrium between the cyclobutyl cation and degenerate cyclopropylcarbinyl cations. beilstein-journals.org This interconversion is a classic example of a Wagner-Meerwein rearrangement, involving a 1,2-shift of a carbon-carbon bond. spcmc.ac.in Computational studies have explored the potential energy surfaces of these interconversions, indicating that in some substituted systems, cyclopropylcarbinyl cations are stable intermediates. researchgate.net
The concept of a nonclassical, bridged bicyclobutonium ion has been central to explaining the reactivity and rearrangements observed in the solvolysis of cyclobutyl and cyclopropylcarbinyl systems. nih.govresearchgate.netcaltech.edu This ion, which can be envisioned as a protonated bicyclobutane, represents a delocalized cationic structure. beilstein-journals.org The involvement of bicyclobutonium-like intermediates or transition states helps to account for the rapid equilibration between cyclobutyl and cyclopropylcarbinyl structures and the observed product distributions. nih.govcaltech.edu In some instances, such as the solvolysis of (1s,3s)-3-(tert-butyl)-1-methylthis compound in trifluoroethanol, the retention of configuration in the product is consistent with the intermediacy of a nonclassical bicyclobutonium cation. researchgate.netresearchgate.net However, recent computational studies have suggested that in certain substituted systems, bicyclobutonium structures may be high-energy transition states rather than stable intermediates. researchgate.netresearchgate.net The stability and role of the bicyclobutonium ion appear to be highly dependent on the substitution pattern on the ring. researchgate.netchemrxiv.org
In addition to cyclobutyl and cyclopropylcarbinyl cations, the homoallylic cation (or allylcarbinyl cation) is another important intermediate in this complex cationic manifold. beilstein-journals.org The formation of homoallylic products in the solvolysis of this compound points to the involvement of this open-chain cation. researchgate.netcaltech.edu The equilibrating mixture of cationic intermediates can rearrange to the homoallylic cation, which can then be trapped by the solvent. beilstein-journals.org Computational studies have located rearrangement pathways from cyclopropylcarbinyl cations to homoallylic cations. researchgate.net The relative energies of these homoallylic cations and the activation barriers to reach them are influenced by the nature of the substituents. researchgate.net
The product distribution from the solvolysis of this compound and its derivatives provides compelling evidence for extensive carbon skeleton rearrangements. The formation of cyclopropylcarbinyl and homoallylic products from a cyclobutyl precursor inherently demonstrates these rearrangements. beilstein-journals.orgcaltech.edu Isotopic labeling studies have been instrumental in tracking the movement of atoms during these processes. caltech.eduresearchgate.net For example, reactions of ¹⁴C-labeled cyclopropylcarbinylamine and cyclobutylamine (B51885) with nitrous acid showed scrambling of the label, consistent with rapid equilibration of non-classical cationic intermediates. researchgate.net
Furthermore, the solvolysis of substituted cyclopropylcarbinyl mesylates has been shown to proceed via rearrangement to 3-trimethylsilylcyclobutyl cations, which are stabilized by a long-range interaction with the γ-trimethylsilyl group. beilstein-journals.orgd-nb.info These studies highlight the propensity of the C₄H₇⁺ system to undergo complex skeletal reorganizations to access more stable cationic structures. spcmc.ac.incaltech.edu The exact nature of the product mixture is a result of the competition between nucleophilic capture of the various equilibrating cations and their rates of interconversion. chemrxiv.org
Rearrangement Reactions Facilitated by this compound Activation
The activation of this compound, often through solvolysis, initiates a cascade of rearrangement reactions driven by the formation of carbocationic intermediates. The inherent strain of the cyclobutane (B1203170) ring and the nature of the substituents play a crucial role in directing the reaction pathways.
The solvolysis of this compound is a classic example of the intricate equilibrium between cyclopropylcarbinyl, cyclobutyl, and homoallylic cations. researchgate.net Since the initial report in 1951 by Roberts, the observation that cyclobutyl and cyclopropylcarbinyl electrophiles yield the same mixture of cyclobutyl, cyclopropylcarbinyl, and homoallyl products has pointed towards a common intermediate. researchgate.net This system involves the interconversion of these cationic species, often leading to a mixture of products. researchgate.net
Activation of this compound leads to the formation of a cyclobutyl cation. This cation can undergo rearrangement to a more stable, resonance-stabilized cyclopropylcarbinyl cation. stackexchange.com The stabilization arises from the overlap of the carbocation's p-orbital with the high p-character C-C bonds of the cyclopropane (B1198618) ring in a bisected conformation. stackexchange.com This cyclopropylcarbinyl cation can then be trapped by a nucleophile or undergo further rearrangement to a homoallylic cation. researchgate.net The interplay between these cationic intermediates is a key feature of reactions involving this compound. researchgate.net For instance, the solvolysis of both cyclopropylcarbinyl and cyclobutyl mesylates in aqueous diglyme produces a mixture of cyclopropylcarbinol, cyclobutanol (B46151), and homoallyl alcohol, confirming the existence of a common cationic intermediate system. researchgate.net
This compound and its derivatives can serve as precursors for ring expansion reactions to form five- or six-membered rings. These transformations are often driven by the release of ring strain associated with the four-membered ring.
Pyrans and Tetrahydropyridines: Ring expansion of cyclobutane systems can lead to the formation of heterocyclic rings like pyrans and tetrahydropyridines. For example, the solvolysis of a mesylate precursor under thermal conditions can initiate a rearrangement to an oxonium ion with a cyclopropylmethyl cation as a key intermediate, which is then trapped by a nucleophile like methanol (B129727) to form a pyran derivative. uni-regensburg.de
Tetralones: The cyclobutane ring can be expanded to form fused bicyclic systems such as tetralones. A transition-metal-free method for the oxidative ring expansion of a cyclobutanol moiety to 4-tetralones fused to heteroaromatic systems has been described, proceeding rapidly and regioselectively. nih.govcapes.gov.br Another approach involves a silver-catalyzed ring expansion of tertiary cyclobutanols to furnish 1-tetralones under mild conditions. rsc.org
The table below summarizes examples of ring expansion reactions starting from cyclobutane derivatives.
| Starting Material Type | Reagents/Conditions | Product Type |
| Cyclobutanol derivative | N-Bromosuccinimide, Acetonitrile | 4-Tetralone |
| Tertiary Cyclobutanol | Silver catalyst | 1-Tetralone |
| Mesylate precursor | Thermal solvolysis in Methanol | Pyran derivative |
This table provides a generalized summary of ring expansion reactions. Specific substrates and reaction conditions will vary.
Under specific conditions, the four-membered ring of cyclobutyl derivatives can undergo contraction to form cyclopropane structures. For example, an oxidative ring contraction of cyclobutene (B1205218) derivatives, which can be formed from cyclobutyl systems, leads to the selective formation of cyclopropylketones using mCPBA as an oxidant. organic-chemistry.orgnih.gov This transformation is functional group tolerant and proceeds under mild conditions. nih.gov While not a direct reaction of this compound itself, it illustrates a potential rearrangement pathway for the cyclobutyl framework. The driving force for the rearrangement of cyclobutyl carbocations to cyclopropylcarbinyl carbocations, a key step in such contractions, is primarily resonance stabilization rather than a significant difference in ring strain between cyclobutane and cyclopropane. stackexchange.com
Substituents on the cyclobutane ring have a profound impact on the stability of the carbocation intermediates and the subsequent rearrangement pathways. The nature of the substituent can influence the relative energies of the cyclopropylcarbinyl, cyclobutyl, and homoallylic cations, thereby dictating the product distribution. researchgate.net
For instance, while direct nucleophilic attack on a chiral cyclopropylcarbinyl cation is often kinetically favored, rearrangements can become competitive in systems with phenyl substituents, leading to a loss of stereospecificity. researchgate.netresearchgate.net This is because the phenyl group can stabilize the rearranged carbocation intermediates, making the rearrangement pathways more accessible. researchgate.net In contrast, other substituents might favor one rearrangement pathway over another, allowing for a degree of control over the reaction outcome. The solvolysis rates of cyclopropylcarbinyl systems are also sensitive to substituent effects, providing evidence for symmetrical transition states in some cases. acs.org
Stereochemical Outcomes of Reactions Involving this compound
The stereochemistry of reactions involving this compound is a critical aspect, providing deep insights into the reaction mechanisms, particularly the nature of the carbocationic intermediates.
The stereochemical outcome of nucleophilic substitution reactions of this compound can range from complete retention to complete inversion of configuration, depending on the reaction conditions and the substrate structure.
Inversion of Configuration: Inversion of configuration is characteristic of a direct S(_N)2 backside attack by a nucleophile on the carbon center bearing the leaving group. byjus.comlibretexts.org As the solvent becomes less ionizing, the reaction of (1s,3s)-3-(tert-butyl)-1-methylthis compound shows increasing amounts of the product with inverted stereochemistry. This suggests a competitive pathway involving a classical carbocation that can be attacked by the solvent from either side. researchgate.netacs.org
The formation of a tosylate or mesylate from an alcohol proceeds with retention of configuration at the stereocenter. libretexts.org A subsequent S(_N)2 reaction will then lead to inversion of configuration relative to the starting alcohol. libretexts.org
The table below outlines the expected stereochemical outcomes based on the reaction mechanism.
| Reaction Mechanism | Stereochemical Outcome | Intermediate/Transition State |
| S(_N)2 | Inversion of configuration | Backside attack |
| Neighboring Group Participation | Retention of configuration | Double inversion via a bridged/nonclassical intermediate |
| S(_N)1 with classical carbocation | Racemization (mixture of retention and inversion) | Planar carbocation |
This table presents generalized stereochemical outcomes. The actual outcome can be influenced by various factors including substrate structure, solvent, and temperature.
Investigations into Stereospecificity in Nucleophilic Substitution Pathways
The stereochemical outcome of nucleophilic substitution reactions at a cyclobutyl carbon bearing a methanesulfonate group is a subject of significant mechanistic interest. The course of the reaction, leading to either retention or inversion of configuration, is highly dependent on the substrate's structure, the solvent's ionizing power, and the nature of the participating neighboring groups.
Research into the solvolysis of substituted cyclobutyl methanesulfonates has provided critical insights into the potential intermediates. For instance, the solvolysis of (1s,3s)-3-(tert-butyl)-1-methylthis compound in a highly ionizing solvent like trifluoroethanol results in a product with retention of configuration. researchgate.net This outcome is consistent with the reaction proceeding through a nonclassical, bridged bicyclobutonium cation intermediate. researchgate.net In this intermediate, the solvent attacks from the same side as the departing methanesulfonate leaving group.
However, as the solvent becomes less ionizing, the reaction yields increasing amounts of the product with an inverted configuration. researchgate.net This suggests a competing mechanism involving a classical, planar carbocation that is susceptible to nucleophilic attack from both faces, leading to a mixture of stereoisomers. researchgate.net The balance between these two pathways—one stereospecific (retention) and the other non-specific—is therefore delicately poised.
Further studies on related systems, such as cis-cyclobutane-1,3-diyl bis(methanesulfonate), have also demonstrated that nucleophilic substitution can proceed with inversion of stereochemistry. core.ac.uk This highlights that a direct S_N2-type mechanism or a mechanism involving a classical carbocation that is preferentially attacked from the backside are also viable pathways, depending on the specific substrate and conditions. The stereospecificity in such reactions is a powerful tool for probing the existence and nature of carbocationic intermediates in cyclobutyl systems. researchgate.netrsc.org
| Substrate | Solvent | Predominant Stereochemical Outcome | Postulated Intermediate |
| (1s,3s)-3-(tert-butyl)-1-methylthis compound | Trifluoroethanol (highly ionizing) | Retention | Nonclassical bicyclobutonium cation researchgate.net |
| (1s,3s)-3-(tert-butyl)-1-methylthis compound | Less ionizing solvents | Increasing amounts of inversion | Classical carbocation researchgate.net |
| cis-cyclobutane-1,3-diyl bis(methanesulfonate) | Not specified | Inversion | S_N2-like or classical cation core.ac.uk |
Assessment of Stereoselectivity in Rearrangement Processes
Rearrangement reactions involving this compound often proceed through carbocationic intermediates, where the stereoselectivity of the product is determined by the structure and conformational dynamics of these transient species. The departure of the methanesulfonate group generates an electron-deficient center that can trigger skeletal reorganizations, such as ring expansion or contraction.
The rearrangement of cyclopropylcarbinyl systems, which are closely related to cyclobutyl cations, serves as a classic example of these complex transformations. acs.org Solvolysis of cyclopropylcarbinyl methanesulfonate can lead to a mixture of cyclopropylcarbinyl, cyclobutyl, and homoallyl products, with the stereochemical outcome being highly dependent on the substitution pattern and the ability to form stable, bridged intermediates. acs.org
In the context of cyclobutyl systems themselves, rearrangements can be highly stereoselective. For example, metal-catalyzed rearrangements of 1,6-enynes can proceed through intermediates that involve cyclobutyl structures, and these processes are often stereospecific. acs.org The configuration of the starting material directly dictates the configuration of the product. However, in some cases, particularly with certain ruthenium(II) and rhodium(II) catalysts, both E- and Z-configured starting materials can converge to form the most thermodynamically stable E-isomer of the product, indicating a loss of stereoselectivity. acs.org The formation of cyclopentyl derivatives from cyclobutyl precursors, often driven by the relief of ring strain, can also exhibit stereoselectivity, though this can be compromised by the formation of planar carbocation intermediates that allow for the loss of stereochemical information. ugent.be
| Reaction Type | Catalyst/Conditions | Stereochemical Outcome | Notes |
| Rearrangement of 1,6-enynes | GaCl₃, Gold(I) | Stereospecific | The E/Z configuration of the reactant is retained in the product. acs.org |
| Rearrangement of 1,6-enynes | Ruthenium(II), Rhodium(II) | Non-stereoselective | Both E and Z isomers of the reactant yield the more stable E-isomer of the product. acs.org |
| Solvolysis of cyclopropylcarbinyl methanesulfonate | Solvolysis | Varies | Product mixture (cyclopropylcarbinyl, cyclobutyl, homoallyl) with variable stereoselectivity. acs.org |
| Ring expansion of arylidenecyclobutanes | HBr or HCl | Stereoselective (inferred) | Involves a cyclobutylcarbenium ion rearranging to a cyclopentyl cation. ugent.be |
Catalysis in Transformations Involving this compound
Metal-Catalyzed Transformations
Metal catalysts play a pivotal role in promoting a variety of transformations involving cyclobutane derivatives, including those bearing sulfonate leaving groups. These catalysts can enable reactions under mild conditions and can control the chemo- and stereoselectivity of complex rearrangements and cross-coupling reactions.
Gold(I) complexes, for example, are highly effective in catalyzing the skeletal rearrangement of 1,6-enynes, which can involve cyclobutyl intermediates. acs.org Their high affinity for alkynes facilitates cycloisomerization reactions that lead to diverse carbocyclic products. acs.org Palladium catalysts are also widely used. For instance, a palladium-catalyzed Baeyer-Villiger oxidation has been developed for the conversion of prochiral 3-substituted cyclobutanones into enantioenriched γ-lactones, demonstrating the power of metal catalysis in asymmetric transformations of cyclobutane rings. colab.ws Furthermore, palladium catalysis can drive the rearrangement of 1-cyanocyclobutyl esters through the relief of ring strain, allowing for the synthesis of functionalized cyclopentanones. beilstein-journals.org While these examples may not start directly with this compound, the principles are directly applicable, as the methanesulfonate group serves a similar role as other leaving groups (e.g., O-benzoyloxime) in facilitating the initial steps of the catalytic cycle. ugent.be
| Catalyst System | Transformation | Substrate Type | Product Type |
| Gold(I) complexes | Skeletal Rearrangement/Cycloisomerization | 1,6-Enynes | Carbocyclic/Heterocyclic dienes acs.org |
| Palladium(II) with phosphinooxazoline ligands | Asymmetric Baeyer-Villiger Oxidation | 3-Substituted cyclobutanones | Enantioenriched γ-lactones colab.ws |
| Palladium(0) | Ring Expansion/Rearrangement | 1-Cyanocyclobutyl esters | Functionalized α-amino cyclopentanones beilstein-journals.org |
| Cobalt(I) with light irradiation | Radical Functionalization | Bicyclo[1.1.0]butane (from sulfonyl derivative) | Functionalized cyclobutyl radicals orgsyn.org |
Organocatalytic Applications in Cyclobutane Ring Formation from Sulfonate Derivatives
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, including cyclobutane derivatives. These metal-free catalysts can activate substrates in unique ways to facilitate ring formation.
A prominent application is in formal [2+2] cycloaddition reactions. For example, the tandem activation of enals using a diarylprolinol silyl (B83357) ether organocatalyst can initiate a vinylogous Friedel-Crafts alkylation, followed by an intramolecular cyclization to form highly substituted pyrrole-functionalized cyclobutanes with excellent diastereo- and enantiocontrol. rsc.org
The synthesis of cyclobutane rings can also be achieved from precursors where a sulfonate group is key. The formation of 1-sulfonylbicyclo[1.1.0]butanes, for instance, involves an intramolecular nucleophilic substitution where an alcohol is activated by conversion to a methanesulfonate (using MsCl), which is then displaced by a carbanion generated elsewhere in the molecule to close the strained ring system. orgsyn.org While not strictly an organocatalytic cycloaddition, the principles of using small organic molecules (like the base n-BuLi) to mediate the key bond-forming step are central. Furthermore, organocatalysts are being explored for reactions like the Baeyer-Villiger oxidation of cyclobutanones, offering a metal-free alternative to traditional transition metal catalysts. colab.ws
| Organocatalyst/Reagent | Reaction Type | Reactants | Product |
| Diarylprolinol silyl ether | Formal [2+2] Cycloaddition | Enals and Pyrroles | Pyrrole-functionalized cyclobutanes rsc.org |
| n-BuLi (as base) | Intramolecular Cyclization | γ,δ-Epoxy sulfone (alcohol precursor activated by MsCl) | 1-Sulfonylbicyclo[1.1.0]butane orgsyn.org |
| 9-Mesityl-10-methylacridinium | Photocatalytic Baeyer-Villiger Oxidation | Cyclobutanones | γ-Butyrolactones colab.ws |
Iv. Computational and Theoretical Studies of Cyclobutyl Methanesulfonate Systems
Quantum Chemical Characterization of Reactive Intermediates and Transition States
The solvolysis of cyclobutyl methanesulfonate (B1217627) is characterized by the formation of highly reactive carbocation intermediates, which can undergo rapid rearrangements. Quantum chemical calculations have been pivotal in mapping the potential energy surface of these species and understanding their intrinsic properties.
The C4H7+ carbocation manifold, which is accessed upon the departure of the methanesulfonate leaving group from cyclobutyl methanesulfonate, is a classic example of a system exhibiting non-classical carbocations. Computational studies have revealed a complex potential energy surface where the cyclobutyl cation, cyclopropylcarbinyl cation, and the non-classical bicyclobutonium ion are key intermediates. researchgate.net
High-level ab initio and density functional theory (DFT) calculations have shown that these carbocations are energetically very close and are often separated by small barriers, leading to a complex mixture of products. researchgate.net The bicyclobutonium ion, featuring a three-center, two-electron bond, is considered a minimum intermediate in the interconversion of these carbocations in solution. The relative energies of these cations are highly dependent on the level of theory and the inclusion of electron correlation. For instance, at the MP2/6-31G* ab initio level, non-classical bridged structures are often found to be the only minima on the potential energy surface, while lower-level methods may incorrectly predict classical carbocations as the most stable species. ic.ac.uk
The structure of these carbocations has also been a subject of intense computational investigation. The bicyclobutonium ion, for example, is characterized by a triangular arrangement of three carbon atoms with two longer bonds (around 1.84 Å) and one shorter bond (around 1.40 Å), as determined by MP2/6–311G** calculations. researchgate.net
Table 1: Calculated Relative Energies of C4H7+ Carbocation Intermediates
| Carbocation Intermediate | Calculation Level | Relative Energy (kcal/mol) |
|---|---|---|
| Cyclobutyl Cation | Various | ~0 - 5 |
| Cyclopropylcarbinyl Cation | Various | ~0 - 5 |
Note: The relative energies are highly dependent on the computational method and basis set used. The bicyclobutonium ion is often found to be the global minimum.
Isodesmic reactions are hypothetical reactions in which the number and type of bonds are conserved on both the reactant and product sides. This approach is a powerful computational tool for calculating the stabilization energy of molecules by canceling out systematic errors in the calculations. For the carbocations derived from this compound, isodesmic reactions can be used to quantify the stabilization afforded by the unique structures of these species.
For instance, the stabilization energy of the cyclopropylcarbinyl cation can be determined by comparing its energy to that of simple, unstrained reference molecules. These calculations have been used to analyze the effects of substituents on the stability of the cyclopropylcarbinyl radical, a related species, and similar principles can be applied to the cation. wayne.eduacs.org The use of isodesmic reactions allows for a more accurate determination of the inherent stability of these reactive intermediates, providing a deeper understanding of their thermodynamic properties. wayne.eduacs.org
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the complex reactions of this compound systems.
DFT calculations have been instrumental in mapping out the intricate reaction pathways involved in the solvolysis of cyclobutyl derivatives. These studies can trace the entire reaction coordinate from the reactant to the products, identifying key transition states and intermediates along the way. For example, DFT has been used to support a radical relay mechanism in reactions involving bicyclo[1.1.0]butane ketones, which are structurally related to the intermediates formed from this compound. researchgate.net
In the context of solvolysis, DFT calculations can model the departure of the methanesulfonate group, the formation of the initial carbocation, and its subsequent rearrangements through the cyclopropylcarbinyl and bicyclobutonium ions to the final products. These calculations provide detailed geometric information about the transition states, allowing for a rationalization of the observed product distributions.
The stereochemical outcome of reactions involving the carbocation intermediates from this compound is a critical aspect of their synthetic utility. DFT calculations can be employed to predict and rationalize the observed stereoselectivity by comparing the energies of the diastereomeric transition states leading to different stereoisomers.
For instance, in Diels-Alder reactions of substituted cyclobutenones, DFT calculations at the MP2/6-31G* level have been used to determine the preferred stereochemical pathways by analyzing the activation barriers for the endo and exo approaches. researchgate.netlongdom.org Similar computational strategies can be applied to nucleophilic attack on the carbocation intermediates generated from this compound. By calculating the energies of the transition states for the nucleophile approaching from different faces of the carbocation, the preferred stereochemical outcome can be predicted. The stereoselectivity is often governed by a combination of steric and electronic factors, which can be dissected and understood through detailed analysis of the DFT results.
Ab Initio Calculations for High-Level Energetic and Structural Insights
Ab initio (from first principles) calculations, which are based on the fundamental laws of quantum mechanics without empirical parameters, provide the most accurate and reliable theoretical data. These methods are crucial for benchmarking the results of more approximate methods like DFT and for obtaining high-level energetic and structural insights into the this compound system.
High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, have been applied to study the structures and energies of non-classical carbocations. researchgate.net For example, MP2/6–311G** calculations have provided detailed geometric parameters for a series of non-classical carbocations derived from cyclic hydrocarbons. researchgate.net These calculations have been essential in confirming the existence and characterizing the structure of the bicyclobutonium ion as a true intermediate. ic.ac.uk Furthermore, ab initio studies on the ring-opening of the cyclopropylcarbinyl radical have demonstrated good agreement with experimental data, validating the accuracy of these methods for studying related cationic systems. wayne.eduacs.org These high-level calculations offer a deep and fundamental understanding of the electronic structure and bonding in the unusual intermediates that dominate the chemistry of this compound.
Modeling of Solvent Effects in Computational Simulations
The choice of solvent is critical in the solvolysis of this compound, as it influences reaction rates and product distributions. Computational models are essential for understanding these solvent effects at a molecular level. The solvolysis reactions of cyclobutyl derivatives, such as cyclobutyl bromide, are sensitive to both solvent nucleophilicity and ionizing power researchgate.net.
Two primary approaches are used to model solvent effects in computational simulations:
Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. This approach simplifies the calculation by treating the solvent's effect as an average electrostatic field that polarizes in response to the solute. The Polarizable Continuum Model (PCM) and the Solvent Model Density (SMD) are common examples. While computationally efficient, these models may not fully capture specific solute-solvent interactions like hydrogen bonding.
Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation, surrounding the solute molecule. This method provides a more detailed and accurate picture of the solvent's role, including specific interactions. However, it is computationally much more demanding due to the increased number of atoms and the need to sample numerous solvent configurations.
For reactions like the solvolysis of cyclobutyl systems, where the formation of a carbocation intermediate is likely, computational models must accurately describe the stabilization of this charged species by the solvent. The extended Grunwald-Winstein equation is often used to correlate the specific rates of solvolysis with solvent parameters. For cyclobutyl bromide, this analysis reveals sensitivities to both solvent nucleophilicity (l = 0.53) and ionizing power (m = 0.94), suggesting a mechanism involving rate-determining ionization with significant nucleophilic solvation of the developing carbocation researchgate.net. Such computational analyses help in elucidating the transition state structure and the degree of charge separation as influenced by the solvent environment.
Theoretical Insights into Electronic Delocalization and Stabilizing Effects (e.g., Gamma-Silyl Effect, Aryl Stabilization)
The stability of the transient cyclobutyl carbocation formed during the solvolysis of this compound is paramount to the reaction rate. Theoretical studies have been instrumental in understanding the electronic effects that stabilize this intermediate.
Gamma-Silyl (γ-Silyl) Effect: Computational studies have provided significant insights into the stabilizing effect of a gamma-silyl group on a cyclobutyl carbocation. The interaction involves the rear lobe of the γ-Si-C bond with the empty p-orbital of the cationic center, a form of long-range hyperconjugation. B3LYP/6-31G* level calculations have shown that this interaction is highly stabilizing nih.gov.
Experimental and computational findings indicate that the stabilizing effect is highly dependent on stereochemistry. Substrates with the trimethylsilyl group positioned cis to the leaving group react much faster than their trans counterparts because the cis arrangement allows for an effective rear-lobe interaction with the developing cationic center nih.gov. Computational studies support the idea that this γ-silyl effect can be even more potent than the well-known beta-silyl effect nih.gov. In cases involving electron-withdrawing substituents, computational studies also show an unusually long Si–C bond in the cationic intermediate, indicating a high demand for stabilization through Si–C hyperconjugation beilstein-journals.org.
| α-Substituent | Rate Enhancement Factor (cis vs. unsubstituted) |
|---|---|
| Phenyl | 209 |
| Methyl | 4.6 x 104 |
| Hydrogen (unsubstituted) | >1010 |
Aryl Stabilization: An aryl group at the C1 position of the cyclobutyl ring can also stabilize the carbocation intermediate through resonance. The positive charge can be delocalized into the aromatic ring, significantly lowering the activation energy for ionization. The solvolysis of [1-(p-methoxyphenyl)cyclobutyl]methyl p-toluenesulfonate, for example, shows evidence of aryl-assisted solvolysis, where the electron-donating methoxy group enhances this stabilizing effect researchgate.net. Computational models can quantify this stabilization by mapping the charge distribution and orbital interactions between the cyclobutyl ring and the aryl substituent.
Computational Prediction and Interpretation of Kinetic Isotope Effects
Kinetic Isotope Effects (KIEs) are a powerful experimental tool for probing reaction mechanisms. Computational chemistry provides the means to predict and interpret these effects, offering detailed information about the transition state structure. The KIE is calculated as the ratio of reaction rates for isotopically substituted reactants (e.g., replacing hydrogen with deuterium).
The theoretical prediction of KIEs involves several computational methods, including:
Quantum Mechanical (QM) Cluster Models: These models treat the reacting species and a few surrounding solvent molecules with high-level quantum mechanics.
Combined QM/MM (Quantum Mechanics/Molecular Mechanics) Methods: In this approach, the reactive core of the system is treated with QM, while the surrounding solvent or enzyme environment is treated with the less computationally expensive MM force fields.
Computational methods like semiclassical instanton theory and quantum instanton theory are employed to compute KIEs, accounting for both the quantization of vibrational modes and quantum tunneling effects nih.gov. These calculations can be particularly insightful for reactions involving proton transfer. For solvolysis reactions, KIEs can distinguish between different mechanisms (e.g., SN1 vs. SN2) by probing the changes in bonding to the isotopic atom in the transition state.
While these computational tools are broadly applicable, specific theoretical studies predicting the KIEs for the solvolysis of this compound are not extensively documented in the literature. However, the existing methodologies could be readily applied to model this system. For instance, by calculating the vibrational frequencies of the reactant and the transition state for both the light and heavy isotopologues, one can predict the KIE. Such a study would clarify the nature of the transition state, such as the extent of C-O bond cleavage in the rate-determining step.
V. Advanced Applications in Organic Synthesis
Cyclobutyl Methanesulfonate (B1217627) as a Versatile Synthetic Intermediate for Complex Molecular Architectures
The strategic incorporation of the cyclobutyl motif is a common objective in the synthesis of biologically active molecules and complex natural products. Cyclobutyl methanesulfonate serves as an efficient precursor for introducing this four-membered ring into a variety of molecular scaffolds. Its utility is particularly evident in the construction of spirocyclic, fused, and bridged ring systems, as well as in the preparation of diverse heterocyclic structures and as a precursor to valuable optically active scaffolds.
Spirocycles, characterized by two rings sharing a single atom, are prevalent structural motifs in numerous natural products and pharmaceutical agents. The synthesis of spirocyclic compounds, particularly those containing nitrogen heterocycles like pyrrolidine (B122466), is of significant interest in medicinal chemistry. This compound provides a convenient entry point for the construction of spirocyclic pyrrolidines.
One common strategy involves the reaction of this compound with a suitable nucleophile that is part of a pre-existing ring system. For instance, the alkylation of a cyclic ketone enolate or a related nucleophile with this compound can be a key step in the elaboration of a spirocyclic framework. Although direct examples specifically citing this compound for spirocyclic pyrrolidine synthesis are not prevalent in the immediate literature, the principle is well-established. The general approach would involve the use of a pyrrolidine-based nucleophile to displace the mesylate group of this compound, thereby creating the spirocyclic junction. The inherent reactivity of this compound makes it an attractive electrophile for such transformations. The construction of novel spiroheterocycles is a burgeoning area of research, with 1,3-dipolar cycloaddition reactions being a powerful tool for creating spiro pyrrolidines and pyrrolizines. researchgate.net The versatility of spirocyclic scaffolds is further highlighted by their application as core structures in the development of inhibitors for targets such as the hepatitis C virus NS3/4A protease. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Significance |
| Cyclic Ketone Enolate | This compound | Spirocyclic Ketone | Intermediate for complex spirocycles |
| Pyrrolidine-based Nucleophile | This compound | Spirocyclic Pyrrolidine | Core of bioactive molecules |
| Acenaphthenequinone and Sarcosine | (E)-1,3-Diphenyl-2-propen-1-one | Spiro Pyrrolidine | Novel spiroheterocycle synthesis researchgate.net |
Fused and bridged carbocyclic frameworks are defining features of many complex natural products, often contributing significantly to their biological activity. The development of efficient methods for constructing these intricate three-dimensional structures is a key challenge in organic synthesis. nih.gov this compound can serve as a valuable precursor in multi-step sequences leading to such frameworks.
The strain inherent in the cyclobutyl ring can be strategically released in subsequent reactions to drive the formation of more complex polycyclic systems. For example, a molecule containing a cyclobutyl group, introduced via this compound, can undergo rearrangement or ring-expansion reactions to generate fused or bridged systems. While direct, single-step transformations of this compound into these frameworks are uncommon, its role as an early-stage intermediate is crucial. Methodologies for the synthesis of fused and bridged bicyclic systems often involve intramolecular cycloaddition reactions. nih.gov For instance, a carbene cascade reaction has been utilized to construct strained bridged bicycles from alkynyl diazoesters derived from cyclic ketones, highlighting the innovative strategies employed to build these complex motifs. chemistryviews.org
This compound is a versatile reagent for the synthesis of a wide array of heterocyclic ring systems. The electrophilic nature of the cyclobutyl carbon allows for facile reaction with various heteroatom nucleophiles, leading to the formation of nitrogen- and oxygen-containing heterocycles.
Azetidines: The synthesis of azetidines, four-membered nitrogen-containing heterocycles, can be achieved through intramolecular cyclization of γ-amino alcohols, which can be accessed from precursors functionalized using this compound. The ring strain of azetidines makes them valuable synthetic intermediates for further transformations. rsc.orgresearchgate.net Recent methodologies have focused on the synthesis of functionalized azetidines from readily available starting materials, underscoring their importance in medicinal chemistry. arkat-usa.orgbham.ac.uk
Pyrrolidines: Pyrrolidines, five-membered nitrogen heterocycles, are ubiquitous in pharmaceuticals. This compound can be used to alkylate amines, followed by subsequent transformations to construct the pyrrolidine ring. The stereoselective synthesis of pyrrolidine derivatives is of great interest for the preparation of chiral drugs. mdpi.com
Tetrahydropyridines and Dihydropyrans: The principles of using this compound as an electrophile can be extended to the synthesis of six-membered heterocycles like tetrahydropyridines and dihydropyrans. Intramolecular cyclization of appropriately functionalized precursors, where the cyclobutyl group has been introduced at a key position, can lead to the formation of these important heterocyclic scaffolds.
| Heterocycle | General Synthetic Strategy | Key Intermediate derived from this compound |
| Azetidine | Intramolecular cyclization | γ-functionalized amine |
| Pyrrolidine | Inter- or intramolecular alkylation | δ-functionalized amine or other precursor |
| Tetrahydropyridine | Intramolecular cyclization | ε-functionalized amine |
| Dihydropyran | Intramolecular cyclization | ε-functionalized alcohol |
The demand for enantiomerically pure compounds in the pharmaceutical industry is ever-increasing. This compound can be utilized in the synthesis of optically active scaffolds. While this compound itself is achiral, it can be reacted with chiral nucleophiles or used in asymmetric synthetic sequences to generate chiral products. The preparation of optically active (R)- and (S)-isomers can be achieved through the use of chiral synthons or chiral reagents, or by resolution using conventional techniques. google.com The resulting optically active cyclobutyl-containing molecules can then serve as versatile building blocks for the synthesis of more complex chiral targets.
Development of Novel Synthetic Methodologies Utilizing this compound Reactivity
The unique reactivity of this compound has not only been exploited in the synthesis of specific target molecules but has also spurred the development of novel synthetic methodologies. Its ability to participate in complex reaction sequences, such as tandem and cascade reactions, has opened up new avenues for the efficient construction of intricate molecular architectures.
Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates, represent a highly efficient approach to chemical synthesis. rsc.orgwikipedia.org These processes lead to a rapid increase in molecular complexity and are often characterized by high atom economy. The reactivity of this compound makes it an excellent candidate for integration into such reaction sequences.
| Reaction Type | Role of this compound | Potential Outcome | Significance |
| Tandem Nucleophilic Addition/Cyclization | Initiates the sequence by alkylation | Formation of polycyclic systems | Rapid increase in molecular complexity |
| Cascade Ring-Opening/Rearrangement | The introduced cyclobutyl ring undergoes strain-releasing transformations | Access to novel and complex scaffolds | Efficient construction of intricate architectures |
Application in Skeletal Editing Strategies in Organic Synthesis
This compound is a valuable precursor in skeletal editing, a modern synthetic strategy focused on the precise modification of a molecule's core structure. This approach allows for the insertion, deletion, or rearrangement of atoms within a molecular skeleton, providing efficient pathways to structurally diverse compounds that might otherwise require lengthy de novo synthesis. The utility of this compound in this context stems from its ability to generate a strained cyclobutyl cation upon solvolysis. This high-energy intermediate is prone to undergo ring expansion, a classic example of skeletal editing, to form a more stable cyclopentyl system.
This transformation is particularly powerful in the synthesis of natural products and complex organic molecules where a five-membered ring is a key structural motif. The reaction is typically initiated by the departure of the excellent methanesulfonate leaving group, often assisted by the solvent. The resulting primary cyclobutyl cation rapidly rearranges to a secondary cyclopentyl cation, which can then be trapped by a nucleophile to afford the final product.
A key feature of this strategy is the ability to introduce stereochemical complexity in a controlled manner. By using substituted cyclobutyl methanesulfonates, the stereochemistry of the starting material can influence the stereochemical outcome of the ring-expanded product. This stereocontrol is crucial in the synthesis of biologically active molecules where specific stereoisomers are required for desired activity.
The following table provides an overview of representative skeletal editing transformations involving this compound and its derivatives:
| Starting Material | Reagents and Conditions | Product | Transformation Type |
| Cyclobutanol (B46151) | 1. MsCl, Pyridine2. Solvolysis (e.g., H₂O, heat) | Cyclopentanol | Ring Expansion |
| 1-Methylcyclobutanol | 1. MsCl, Et₃N2. Solvolysis (e.g., AcOH, NaOAc) | 1-Methylcyclopentyl Acetate | Ring Expansion |
| trans-2-Phenylcyclobutanol | 1. MsCl, Pyridine2. Solvolysis (e.g., EtOH, heat) | cis- and trans-2-Phenylcyclopentyl Ethyl Ether | Ring Expansion with Stereochemical implications |
MsCl represents methanesulfonyl chloride, and Pyridine and Et₃N (triethylamine) are bases. AcOH is acetic acid, and EtOH is ethanol.
Mechanistic Design for the Discovery of New Organic Transformations
A deep understanding of the reaction mechanism involving this compound has been instrumental in the design of novel organic transformations. The key mechanistic feature is the formation of a non-classical carbocation intermediate upon solvolysis. This intermediate is not a simple, localized carbocation but rather a delocalized species, often depicted as an equilibrium between the cyclobutyl cation, the cyclopropylcarbinyl cation, and the bicyclobutonium ion. The distribution of these cationic species and their subsequent reactivity are highly dependent on the substitution pattern of the cyclobutane (B1203170) ring and the reaction conditions.
This predictable, yet tunable, reactivity has been harnessed by organic chemists to design new synthetic methods. By strategically placing substituents on the cyclobutane ring, chemists can influence the migratory aptitude of different bonds during the rearrangement process, thereby directing the reaction towards a desired outcome. For instance, the presence of an electron-donating group can stabilize a particular cationic intermediate, favoring a specific rearrangement pathway.
This principle of "mechanistic design" has led to the development of tandem or cascade reactions initiated by the ring expansion of a this compound. In these transformations, the cyclopentyl cation formed after the initial rearrangement does not simply get trapped by a solvent molecule but undergoes further planned reactions, such as intramolecular cyclizations or subsequent rearrangements. This allows for the rapid construction of complex polycyclic systems from relatively simple starting materials.
For example, a this compound bearing a suitably positioned nucleophilic tether can be designed to undergo a tandem ring-expansion/cyclization reaction. Upon formation of the cyclopentyl cation, the tethered nucleophile can intramolecularly attack the cationic center, forming a new ring and leading to the synthesis of bicyclic or spirocyclic compounds.
The following table outlines how mechanistic understanding of this compound reactivity can be applied to the design of new transformations:
| Mechanistic Feature | Design Principle | Resulting Transformation |
| Formation of a strained cyclobutyl cation | Introduction of a good leaving group (methanesulfonate) on a cyclobutanol precursor. | Controlled generation of a reactive intermediate for skeletal rearrangement. |
| Rearrangement to a more stable cyclopentyl cation | Leveraging the relief of ring strain to drive the reaction forward. | Ring expansion as a reliable synthetic tool. |
| Involvement of non-classical carbocations | Strategic placement of substituents to influence the equilibrium and reactivity of cationic intermediates. | Selective formation of specific rearrangement products. |
| Trapping of the rearranged cation | Use of tethered nucleophiles or subsequent reaction partners. | Design of tandem reactions for the synthesis of complex polycyclic systems. |
By leveraging a fundamental understanding of the mechanistic intricacies of this compound reactivity, organic chemists can move beyond using it in simple ring expansions and instead design sophisticated and powerful new transformations for the efficient synthesis of complex molecular architectures.
Vi. Future Research Directions
Exploration of Undiscovered Reactivity Modes and Transformation Pathways
While the role of cyclobutyl methanesulfonate (B1217627) as a precursor for nucleophilic substitution and elimination reactions is established, there remains considerable scope for uncovering novel reactivity patterns. The inherent ring strain of the cyclobutane (B1203170) moiety can be exploited to drive unique chemical transformations. Future investigations could focus on transition-metal-catalyzed cross-coupling reactions, where cyclobutyl methanesulfonate could serve as an electrophilic partner. The development of novel methods for the functionalization of small rings is an area of active research, and cyclobutyl derivatives are of particular interest. nih.govfitnyc.edu Additionally, exploring its participation in radical-mediated processes and pericyclic reactions could reveal unprecedented transformation pathways, leading to the synthesis of complex polycyclic systems. The reactivity of four-membered ring systems, such as oxetanes and azetidines, is a topic of ongoing study, and insights from these areas could inspire the discovery of new reactions for this compound. researchgate.netnih.gov
Development of Highly Efficient and Environmentally Sustainable Synthetic Routes
The traditional synthesis of sulfonate esters often relies on reagents and solvents that are not environmentally benign. A key direction for future research is the development of greener and more sustainable methods for the preparation of this compound. This includes the exploration of catalytic methods that avoid the use of stoichiometric activating agents and bases. organic-chemistry.org The use of alternative, more environmentally friendly solvents or even solvent-free reaction conditions is another important avenue. figshare.com Furthermore, developing processes that are more atom-economical and generate less waste will be crucial for the large-scale application of this compound. researchgate.net Strategies such as visible-light-induced synthesis could also provide milder and more sustainable routes to sulfonate esters. rsc.org
Integration of Advanced Computational Studies for Predictive Organic Synthesis
The application of computational chemistry is set to revolutionize the way organic reactions are understood and developed. nih.gov In the context of this compound, advanced computational studies can provide deep insights into its reactivity. mdpi.com Quantum mechanical calculations can be employed to model reaction pathways, predict the stereochemical outcomes of reactions, and understand the influence of the cyclobutane ring on transition state geometries and energies. rsc.orgresearchgate.net Machine learning algorithms, trained on large datasets of chemical reactions, can be used to predict the optimal conditions for reactions involving this compound, thereby accelerating the discovery of new synthetic methods. nih.govnih.govmit.edursc.orgacs.org These predictive models can help to identify the most promising reaction pathways to explore experimentally, saving time and resources. chemrxiv.orgchemrxiv.orgneurips.cc
Application in High-Throughput Experimentation Platforms for Reaction Discovery and Optimization
High-throughput experimentation (HTE) has emerged as a powerful tool for accelerating the discovery and optimization of chemical reactions. seqens.comresearchgate.netacs.org The application of HTE platforms to the study of this compound can rapidly screen a wide range of reaction parameters, including catalysts, ligands, solvents, and temperatures. chemrxiv.orgbenthamscience.combenthamscience.com This approach can facilitate the discovery of novel reactivity and identify highly efficient conditions for known transformations. youtube.com For instance, HTE could be used to screen for new catalysts for the cross-coupling of this compound or to optimize the conditions for its use in the synthesis of libraries of cyclobutane-containing compounds for drug discovery. nih.govwhiterose.ac.uknih.gov The large datasets generated from HTE can also be used to train and refine machine learning models for predictive organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
